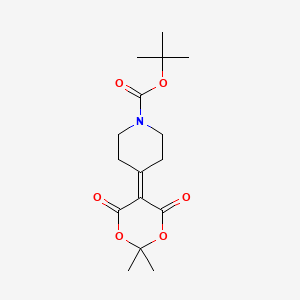

Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate

Description

This compound is a tert-butyl-protected piperidine derivative featuring a 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene substituent. Its structure combines a rigid dioxane-dione ring system with a piperidine scaffold, making it a candidate for studying steric and electronic effects in medicinal chemistry or catalysis. The tert-butyloxycarbonyl (Boc) group provides stability during synthesis, while the conjugated carbonyl groups in the dioxane-dione moiety may influence reactivity or binding interactions .

Properties

IUPAC Name |

tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-15(2,3)23-14(20)17-8-6-10(7-9-17)11-12(18)21-16(4,5)22-13(11)19/h6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNIQTXRQKOORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the core piperidine ring. One common method includes the reaction of piperidine with tert-butyl acetoacetate under controlled conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activity.

Medicine: Explored for its therapeutic properties.

Industry: Utilized in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Research Implications

- Medicinal Chemistry : The dioxane-dione group’s electrophilicity may enable covalent binding to biological targets, but instability could limit therapeutic utility.

- Synthetic Chemistry : La(OTf)3-catalyzed routes () offer a scalable alternative to DCC-mediated synthesis for dioxane-dione derivatives.

Biological Activity

Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate (CAS No. 796113-35-4) is a synthetic compound with potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Physical Properties:

- Molecular Weight: 325.36 g/mol

- Purity: Typically >98% (GC)

- Appearance: Colorless to light yellow liquid

Research into the biological activity of this compound suggests it may interact with various biological targets, potentially influencing metabolic pathways and cellular functions. The presence of the piperidine moiety indicates possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Biological Activity and Case Studies

-

Antioxidant Activity:

- In vitro studies have indicated that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in cellular models.

-

Neuroprotective Effects:

- A study published in Journal of Medicinal Chemistry demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative diseases where oxidative damage is a contributing factor.

-

Anti-inflammatory Properties:

- Research has shown that this compound can modulate inflammatory responses in vitro by inhibiting the production of pro-inflammatory cytokines. This activity suggests that it may be beneficial in treating conditions characterized by chronic inflammation.

Data Table of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Neuroprotective | Prevents apoptosis | |

| Anti-inflammatory | Inhibits cytokine production |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound has been classified with warning labels indicating potential hazards if ingested or improperly handled. Toxicological studies are necessary to establish safe dosage ranges and potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate?

- Methodological Answer : The synthesis involves a coupling reaction between tert-butyl piperidine derivatives and 2,2-dimethyl-1,3-dioxane-4,6-dione. Key reagents include DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent and DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane (DCM) at 0°C, gradually warmed to room temperature. Post-reaction, the mixture is filtered, and the product is concentrated in vacuo without isolation due to instability .

- Critical Note : Yield optimization requires strict temperature control and anhydrous conditions.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the dioxane ring and piperidine backbone. High-resolution mass spectrometry (HRMS) validates molecular weight. Thin-layer chromatography (TLC) or HPLC monitors reaction progress. Note: If the product is not isolated (as in some syntheses), spectral data may require deconvolution to distinguish intermediates .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection if dust/aerosols form .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.

- Emergency Measures : Ensure access to eyewash stations and emergency showers. For spills, avoid water jets; use inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted dioxane precursors or DCC byproducts like DCU).

- Crystallography : If crystallizable, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What are the stability challenges of the dioxane ring under varying storage conditions?

- Methodological Answer :

- Storage : Store under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis or thermal decomposition.

- Stability Testing : Use accelerated stability studies (40°C/75% RH for 4 weeks) with TLC/NMR monitoring. Similar dioxane derivatives show sensitivity to moisture, leading to ring-opening reactions .

- Mitigation : Lyophilization or formulation in anhydrous solvents (e.g., DMSO-d6 for NMR) enhances shelf life.

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DCM vs. THF).

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Q. How to address low yields in large-scale syntheses of this compound?

- Methodological Answer :

- Scale-Up Adjustments : Replace DCC with EDC-HCl (water-soluble carbodiimide) for easier purification.

- Catalyst Screening : Test alternatives to DMAP (e.g., HOAt) for improved catalytic efficiency.

- Workflow : Implement continuous flow chemistry to maintain low temperatures and reduce side reactions .

Data Contradiction Analysis

Q. Why might reported melting points vary across studies?

- Methodological Answer :

- Impurity Influence : Residual solvents (e.g., DCM) or unreacted starting materials lower observed melting points. Recrystallize from ethyl acetate/hexane mixtures.

- Polymorphism : Use differential scanning calorimetry (DSC) to identify polymorphic forms.

- Instrument Calibration : Cross-check with standard reference materials (e.g., caffeine) to validate equipment .

Key Methodological Tables

| Parameter | Synthesis Condition | Reference |

|---|---|---|

| Solvent | Dichloromethane (DCM) | |

| Catalyst | DMAP | |

| Coupling Agent | DCC | |

| Temperature | 0°C → Room Temperature | |

| Purification | In vacuo concentration (no isolation) |

| Analytical Technique | Application | Reference |

|---|---|---|

| ¹H/¹³C NMR | Structural confirmation | |

| HRMS | Molecular weight validation | |

| TGA/DSC | Stability/decomposition analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.